4-Methyl-3,4-dihydro-2h-1,4-benzoxazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Methyl-3,4-dihydro-2h-1,4-benzoxazin-5-amine” is a heterocyclic compound . It is also known as “4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” and has the molecular formula C9H9NO2 . It is a building block in organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H12N2O/c1-11-5-6-12-9-7(10)3-2-4-8(9)11/h2-4H,5-6,10H2,1H3
. This indicates that the compound has a benzoxazin ring with a methyl group attached to it . Physical and Chemical Properties Analysis
The compound appears as a pale cream form and can exist as crystals, powder, or crystalline powder . It has a melting point range of 55.5-61.5°C .Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel derivatives have been synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good or moderate antimicrobial activities. This showcases the potential of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine derivatives in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).
Novel Synthesis of Benzoxazine Monomers and Oligomers
The compound has been utilized in innovative synthesis methods for benzoxazine monomers and oligomers, demonstrating its versatility as a precursor in polymer chemistry. This involves reactions with bisphenol-A and paraformaldehyde, indicating its role in the creation of materials with potentially improved mechanical and thermal properties (Brunovska et al., 1999).
Applications Beyond Polymerization
Apart from being precursors in polymer synthesis, 3,4-Dihydro-1,3-2H-benzoxazines have applications in other domains such as luminescent materials, ligands for cations, and reducing agents for precious metal ions. This diversifies the application areas of these compounds, extending their utility beyond traditional polymer chemistry (Wattanathana et al., 2017).
Chemoenzymatic Asymmetric Synthesis
The chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives highlights the compound's role in producing enantiopure substances, which are crucial in the development of pharmaceuticals. This method involves bioreduction and lipase-catalyzed reactions, underscoring the compound's importance in achieving chirality in synthetic chemistry (Lopez-Iglesias et al., 2015).
Eco-Friendly Synthesis Approaches
Efforts towards the sustainable synthesis of benzoxazine derivatives from bioresources, as demonstrated in the creation of novel monomers for functional polymers and optoelectronic materials, reflect the growing trend of incorporating eco-friendly practices in chemical synthesis. The use of bio-derived amines for synthesizing functionalized benzoxazines supports the sustainable development goals within the chemical industry (Wattanathana et al., 2021).
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-5-6-12-8-4-2-3-7(10)9(8)11/h2-4H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAGSUWRLQZFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=CC=CC(=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253380-84-5 |
Source
|
Record name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.